molecular formula C12H15FO B7869503 1-(5-fluoro-2-methylphenyl)-3-methylbutan-1-one

1-(5-fluoro-2-methylphenyl)-3-methylbutan-1-one

Cat. No.: B7869503
M. Wt: 194.24 g/mol
InChI Key: BIDJCTFXDISEAE-UHFFFAOYSA-N
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Description

3,6’-Dimethyl-3’-fluorobutyrophenone is a fluorinated organic compound with the molecular formula C12H15FO. It is known for its high reactivity and selectivity, making it a valuable compound in various scientific and industrial applications. The compound is characterized by its clear, pale liquid form and a molecular weight of 194.249 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6’-Dimethyl-3’-fluorobutyrophenone typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluorine atom into the molecular structure. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing fluorinated compounds.

Industrial Production Methods

In industrial settings, the production of 3,6’-Dimethyl-3’-fluorobutyrophenone may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3,6’-Dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,6’-Dimethyl-3’-fluorobutyrophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,6’-Dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to bind to target molecules with high affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3,6’-Dimethyl-3’-fluorobutyrophenone can be compared with other similar compounds, such as:

    3,3-Dimethyl-3’-fluorobutyrophenone: Similar in structure but may exhibit different reactivity and selectivity.

    3,6-Dimethyl-3’-fluorobutyrophenone: Lacks the fluorine atom, resulting in different chemical properties and applications.

The uniqueness of 3,6’-Dimethyl-3’-fluorobutyrophenone lies in its fluorinated structure, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8(2)6-12(14)11-7-10(13)5-4-9(11)3/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDJCTFXDISEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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